molecular formula C20H25BrN2O6 B3305679 O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate CAS No. 923590-97-0

O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate

Cat. No.: B3305679
CAS No.: 923590-97-0
M. Wt: 469.3 g/mol
InChI Key: RUJGXAPGOCEJID-CJNGLKHVSA-N
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Description

O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a bromoisoindoline moiety and protected carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Bromoisoindoline Moiety: The bromoisoindoline group can be introduced through a nucleophilic substitution reaction using a bromoisoindoline derivative.

    Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl and methyl groups to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used, but it may involve inhibition or activation of target proteins, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    O1-tert-Butyl O2-methyl (2S,4R)-4-(4-chloroisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.

    O1-tert-Butyl O2-methyl (2S,4R)-4-(4-fluoroisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromoisoindoline moiety in O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity that differs from its chloro- and fluoro-analogues.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-bromo-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O6/c1-20(2,3)29-19(26)23-10-13(8-16(23)17(24)27-4)28-18(25)22-9-12-6-5-7-15(21)14(12)11-22/h5-7,13,16H,8-11H2,1-4H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJGXAPGOCEJID-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201104354
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923590-97-0
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923590-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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COC(=O)C1CC(OC(=O)N2Cc3cccc(Br)c3C2)CN1C(=O)OC(C)(C)C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate

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